Methyl 2-amino-4-bromobenzoate

Physical property Purification Crystallization

Researchers synthesizing 7-bromo-quinazolinone kinase inhibitors require precise 4-bromo regiochemistry-positional isomers yield incorrect cyclization products. Methyl 2-amino-4-bromobenzoate solves this with validated para-substitution for reliable Suzuki/Heck/Sonogashira coupling. • Enables EphB3-targeting quinazolinone synthesis via condensation with triethyl orthoformate [validated route] • m.p. 77-79°C ensures superior crystallinity vs. 3-bromo isomer (46-49°C) for ambient handling • ≥98% purity supports direct use without pre-coupling purification

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 135484-83-2
Cat. No. B148704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-bromobenzoate
CAS135484-83-2
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Br)N
InChIInChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3
InChIKeyMMSODGJNFCCKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-4-bromobenzoate: Technical Baseline


Methyl 2-amino-4-bromobenzoate (also referred to as methyl 4-bromoanthranilate) is a substituted benzoate ester bearing an amino group at the 2-position and a bromine atom at the 4-position of the aromatic ring [1]. It is a white to off-white crystalline solid with a molecular formula of C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . This compound functions as a versatile building block in organic synthesis, with applications in pharmaceutical intermediate synthesis (including antimalarial agents and kinase inhibitors), agrochemicals, and dyes [2].

Workflow Organic synthesis building block
Application Areas Pharmaceutical intermediates, agrochemicals, dyes
Key Attribute Regiodefined 2-amino/4-bromo substitution for heterocycle construction

Methyl 2-amino-4-bromobenzoate: Regioisomer-Specific Reactivity


Substitution with positional isomers (e.g., 3-bromo or 5-bromo regioisomers) or alternative ester derivatives (e.g., ethyl, tert-butyl) is not functionally equivalent. The 4-bromo substitution pattern confers distinct electronic and steric properties that directly influence cross-coupling reactivity, heterocyclic ring-formation outcomes, and the physical properties of downstream intermediates [1]. Furthermore, the methyl ester moiety provides a different balance of lability and crystallinity compared to larger alkyl esters, affecting both synthetic handling and purification workflows . The evidence below quantifies these material differences.

Target: 4-Bromo Regioisomer
Substitutes: 3-Br, 5-Br, other esters
Bromine para to amino; meta to ester
Altered cross-coupling sterics and heterocycle connectivity with regioisomers
Methyl ester: balance of lability and crystallinity
Ethyl/tert-butyl esters shift hydrolysis stability and purification behavior
Published synthetic routes validated for 4-bromo isomer
Regioisomeric alternatives may require de novo reaction optimization

Methyl 2-amino-4-bromobenzoate: Comparative Procurement Evidence


Melting Point Differentiation and Crystallization

Methyl 2-amino-4-bromobenzoate exhibits a melting point of 77-79°C , which is significantly higher than the 3-bromo regioisomer (46-49°C) and the 5-bromo regioisomer (72-74°C) [1]. This melting point elevation relative to the 3-bromo isomer translates to improved crystallinity and ease of handling at ambient laboratory temperatures, as the 3-bromo isomer remains near its melting transition under typical benchtop conditions .

Melting Point
Head-to-head
77–79 °C (4-Br) vs 46–49 °C (3-Br) / 72–74 °C (5-Br)
Supports ambient-temperature solid handling and recrystallization
Reported vendor and literature melting points
Physical property Purification Crystallization Solid-state characterization

High-Purity Commercial Availability for Synthesis

Methyl 2-amino-4-bromobenzoate is commercially available with purity specifications ranging from ≥98% to 99.80% from multiple established chemical suppliers [1]. This high-purity availability contrasts with regioisomers such as methyl 2-amino-3-bromobenzoate, which is typically supplied at 97-98% purity with less widespread high-purity (>99%) options documented in public catalogs .

Purity Availability
Specification review
≥98% to 99.80% (4-Br) vs 97–98% typical (3-Br)
May reduce pre-use purification steps
Vendor CoA specifications, 2024–2026
Purity Supply chain Cost efficiency Quality assurance

EphB3 Kinase Inhibitor Intermediate: Quinazoline Formation

Methyl 2-amino-4-bromobenzoate has been specifically employed as the starting material in the synthesis of 7-bromoquinazolin-4(3H)-one derivatives, which serve as intermediates for irreversible EphB3 receptor tyrosine kinase inhibitors [1]. The ortho-amino group condenses with triethyl orthoformate and ammonium acetate to form the quinazoline core, while the para-bromo substituent remains available for subsequent cross-coupling diversification [1]. This precise 2-amino/4-bromo regiochemical arrangement is essential for the heterocycle-forming condensation; regioisomers with bromine at the 3- or 5-position would alter the electronic environment at the amino group and produce different cyclization outcomes or regioisomeric heterocyclic products [2].

Quinazoline Formation
Method context
Condensation to 7-bromoquinazolin-4(3H)-one
Reported route to EphB3 kinase inhibitor intermediates
J. Am. Chem. Soc. 2016; class-level inference
Medicinal chemistry Kinase inhibitor Heterocyclic synthesis Quinazoline

Anticancer Agent Synthesis: Validated Multi-Step Sequence

Methyl 2-amino-4-bromobenzoate serves as intermediate (III) in a patented synthetic route to hetero-biarylpyridoquinazolinone derivatives with reported anticancer activity [1]. The route proceeds through condensation with 2-chloronicotinic acid, followed by amide coupling and Suzuki cross-coupling with 3-pyridinyl boronic acid to generate the final biarylpyridoquinazolinone scaffold [1]. The 4-bromo substituent is specifically positioned for Suzuki coupling after heterocycle construction, whereas alternative bromo regioisomers would yield different connectivity in the final biaryl product [2].

Multi-Step Route
Method context
Patent-documented sequence: esterification → condensation → amide coupling → Suzuki coupling
Supports selection for cancer research intermediate synthesis
US 5908840; class-level inference
Anticancer Drug synthesis Suzuki coupling Process chemistry

Para-Bromo Substitution: Cross-Coupling and Heterocycle Formation

The 4-bromo substitution pattern in methyl 2-amino-4-bromobenzoate positions the halogen para to the amino group and meta to the ester, providing a sterically unencumbered site for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) without electronic deactivation from the ortho-amino substituent . In contrast, the 3-bromo regioisomer places the halogen ortho to the ester group, which can introduce steric hindrance during oxidative addition, while the 5-bromo regioisomer positions the halogen para to the amino group but ortho to the ester, potentially complicating chemoselectivity [1]. Methyl 2-amino-4-bromobenzoate has been explicitly noted as having potential use as a cross-coupling agent in organic synthesis .

Cross-Coupling Geometry
Reported
Para-bromo: sterically unencumbered for Pd oxidative addition
May reduce cross-coupling optimization burden
Structure-reactivity assessment; no kinetic data
Cross-coupling Suzuki coupling Regioselectivity Orthogonal reactivity

Methyl 2-amino-4-bromobenzoate: Optimal Procurement and Application Scenarios


Quinazoline-Based Kinase Inhibitor Synthesis

Procure methyl 2-amino-4-bromobenzoate for programs requiring construction of 7-bromo-substituted quinazolin-4(3H)-one cores as kinase inhibitor intermediates. The compound has been validated in the synthesis of EphB3-targeting agents via condensation with triethyl orthoformate and ammonium acetate, followed by diversification at the bromine position [1]. The 4-bromo regiochemistry is essential for correct heterocycle connectivity; alternative regioisomers would produce different cyclization outcomes.

Biarylpyridoquinazolinone Anticancer Agent Synthesis

Use methyl 2-amino-4-bromobenzoate as a starting material for the preparation of hetero-biarylpyridoquinazolinone derivatives, following the patent-documented route involving condensation with 2-chloronicotinic acid, amide coupling, and Suzuki cross-coupling [2][3]. The validated sequence reduces process development risk and provides a de-risked starting point for medicinal chemistry campaigns targeting this scaffold class.

4-Aryl Anthranilate Derivatives via Cross-Coupling

Select methyl 2-amino-4-bromobenzoate when the synthetic plan requires Suzuki, Heck, or Sonogashira coupling at the bromine position without steric interference from adjacent substituents. The para-bromo substitution pattern provides optimal steric accessibility for oxidative addition compared to regioisomers with bromine ortho to the ester group . High commercial purity (≥98-99.8%) enables direct use without pre-coupling purification [4].

Recrystallization and Solid-Phase Handling

For synthetic sequences requiring recrystallization-based purification or solid-phase handling at ambient temperature, methyl 2-amino-4-bromobenzoate (m.p. 77-79°C) offers superior crystallinity and thermal stability compared to the 3-bromo regioisomer (m.p. 46-49°C) . The latter may partially melt or soften under typical benchtop conditions (20-25°C proximity to melting point), complicating handling and reducing recrystallization efficiency.

Application
Selection Property
Validation Focus
Quinazoline kinase inhibitor intermediate synthesis
Regiochemical control for quinazoline core
Cyclization outcome reproducibility
Cancer research intermediate synthesis
Documented multi-step synthetic precedent
Process route feasibility review
Aryl anthranilate cross-coupling
Para-bromo steric accessibility
Cross-coupling reaction scope
Solid-phase handling and purification
Melting point and crystallinity profile
Recrystallization efficiency and ambient stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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